molecular formula C17H22N8O3 B2861531 ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate CAS No. 2034583-12-3

ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate

Cat. No.: B2861531
CAS No.: 2034583-12-3
M. Wt: 386.416
InChI Key: GHMJDYKEMAFKPC-UHFFFAOYSA-N
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Description

Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate is a complex organic compound that features a triazole-pyrimidine hybrid structure.

Mechanism of Action

Target of Action

The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of gene expression during cellular responses to stress and are involved in various biological processes including inflammation, immunity, differentiation, cell growth, tumorigenesis, and apoptosis .

Mode of Action

The compound interacts with its targets through molecular docking , which is a method used to predict the orientation of one molecule to a second when bound to each other to form a stable complex . The molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound affects the NF-kB inflammatory pathway and the endoplasmic reticulum (ER) stress pathway . The NF-kB pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-kB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development . The ER stress pathway is involved in protein folding and handles misfolded proteins. Disruptions in this pathway can lead to diseases such as neurodegeneration, diabetes, and cancer .

Pharmacokinetics

It’s worth noting that the compound’s ability to form hydrogen bonds with different targets can lead to the improvement of its pharmacokinetics, pharmacological, and toxicological properties .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reduced expression of the ER chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Triazole-Pyrimidine Core: This step involves the cyclization of appropriate precursors to form the triazole and pyrimidine rings. Reagents such as hydrazine and formamide are often used under reflux conditions.

    Azetidine Ring Formation: The azetidine ring is introduced via a cyclization reaction, often using azetidine-3-carboxylic acid derivatives.

    Coupling with Piperazine: The final step involves coupling the azetidine intermediate with piperazine-1-carboxylate under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole and pyrimidine rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the azetidine ring using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce alkyl or acyl groups at the piperazine ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidine-3-carbonyl)piperazine-1-carboxylate is unique due to its specific hybrid structure, which combines the beneficial properties of triazole and pyrimidine rings with the flexibility of the azetidine and piperazine moieties. This structural combination enhances its ability to interact with multiple biological targets, making it a versatile compound for various therapeutic applications.

Properties

IUPAC Name

ethyl 4-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidine-3-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N8O3/c1-2-28-17(27)23-5-3-22(4-6-23)16(26)13-8-24(9-13)14-7-15(20-11-19-14)25-12-18-10-21-25/h7,10-13H,2-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHMJDYKEMAFKPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2CN(C2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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